

Tolfenpyrad: A Comprehensive Review of Initial Biological and Safety Evaluations

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Compound of Interest

Compound Name: Tolfenpyrad

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tolfenpyrad, a pyrazole insecticide, functions by inhibiting the mitochondrial electron transport chain at complex I, leading to cellular energy depletion in target pests. This document provides a detailed overview of the initial biological and safety assessments of **Tolfenpyrad**, summarizing key toxicological data and experimental methodologies. The findings from a comprehensive suite of studies—including acute, subchronic, and chronic toxicity; genotoxicity; carcinogenicity; and reproductive and developmental toxicity—indicate that **Tolfenpyrad** is not genotoxic or carcinogenic. The primary toxicological effect observed across multiple species was a decrease in body weight and body weight gain. This technical guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Mechanism of Action

Tolfenpyrad's primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in pest mortality.^[1]

Below is a diagram illustrating the signaling pathway of **Tolfenpyrad**'s mechanism of action.

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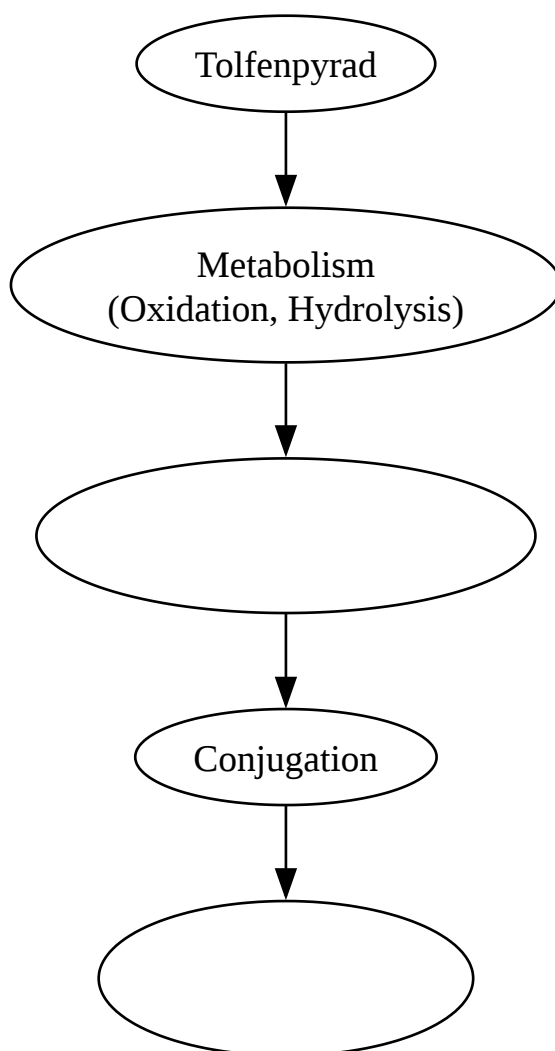
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Caption: **Tolfenpyrad**'s inhibition of mitochondrial complex I.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that **Tolfenpyrad** is absorbed from the gastrointestinal tract and widely distributed to tissues, with the highest concentrations found in the liver, kidney, and brown fat.^[1] It is extensively metabolized, with the primary metabolite being 4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid (PT-CA).^{[1][2]} Excretion occurs predominantly through the feces.^{[1][2]}

The metabolic pathway of **Tolfenpyrad** is depicted in the following diagram.



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Caption: Metabolic pathway of **Tolfenpyrad**.

Safety and Toxicity Studies

A comprehensive battery of toxicity studies has been conducted to evaluate the safety profile of **Tolfenpyrad**. These studies were generally performed in compliance with Good Laboratory Practice (GLP) standards and followed internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

Acute toxicity studies were conducted to determine the potential for toxicity from a single dose of **Tolfenpyrad** via oral, dermal, and inhalation routes.

Table 1: Acute Toxicity of **Tolfenpyrad** in Rats

Study Type	Guideline	Species	Results	Reference
Acute Oral Toxicity	OECD 423	Rat	LD50 > 2000 mg/kg bw	[3]
Acute Dermal Toxicity	OECD 402	Rat	LD50 > 2000 mg/kg bw	[4][5]
Acute Inhalation Toxicity	OECD 403	Rat	LC50: 1.50–2.21 mg/L	[1]

Experimental Protocols:

- Acute Oral Toxicity (OECD 423): Wistar rats were administered a single oral gavage dose of **Tolfenpyrad**. [3] Animals were fasted prior to dosing. [3] Observations for clinical signs of toxicity and mortality were conducted for 14 days post-dosing. [3]
- Acute Dermal Toxicity (OECD 402): A single dose of **Tolfenpyrad** was applied to the clipped, intact skin of Wistar rats under a semi-occlusive dressing for 24 hours. [5] The animals were observed for 14 days for signs of toxicity and skin irritation. [5]
- Acute Inhalation Toxicity (OECD 403): Rats were exposed to an aerosol of **Tolfenpyrad** for a 4-hour period in a nose-only exposure chamber. [1][6] Observations for toxicity and mortality were carried out for 14 days following exposure. [6]

Repeated-Dose Toxicity

Subchronic and chronic toxicity studies were performed to evaluate the effects of repeated exposure to **Tolfenpyrad**. The most consistent finding across species was a decrease in body weight and/or body weight gain. [7]

Table 2: Repeated-Dose Toxicity of **Tolfenpyrad**

Study Type	Guideline	Species	Duration	NOAEL	Key Findings	Reference
Subchronic Oral	OECD 408	Rat	90 days	15 ppm (0.906 mg/kg bw/day)	Changes in clinical chemistry, reduced white blood cell count, and organ changes at higher doses.	[4]
Subchronic Oral	-	Mouse	90 days	100 ppm (15.9 mg/kg bw/day)	Increased AST activity and relative organ weights at higher doses.	[4]
Chronic Oral	OECD 409	Dog	1 year	1 mg/kg bw/day	Vomiting, soft stool, and increased ALT at higher doses.	[4]

Experimental Protocols:

- 90-Day Oral Toxicity Study in Rodents (OECD 408): **Tolfenpyrad** was administered to rats and mice through their diet at various concentrations.[4][8] The study included daily clinical observations, weekly body weight and food consumption measurements, and comprehensive hematological, clinical chemistry, and histopathological examinations at termination.[8]

- 1-Year Oral Toxicity Study in Non-Rodents (OECD 409): Beagle dogs were administered **Tolfenpyrad** daily in capsules.[4][9] The study involved daily clinical observations, regular monitoring of body weight and food consumption, as well as ophthalmoscopy, hematology, clinical chemistry, urinalysis, and extensive histopathology.[9]

Genotoxicity

A battery of in vitro and in vivo genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of **Tolfenpyrad**. The results of these studies were consistently negative, indicating that **Tolfenpyrad** is not genotoxic.[4]

Table 3: Genotoxicity of **Tolfenpyrad**

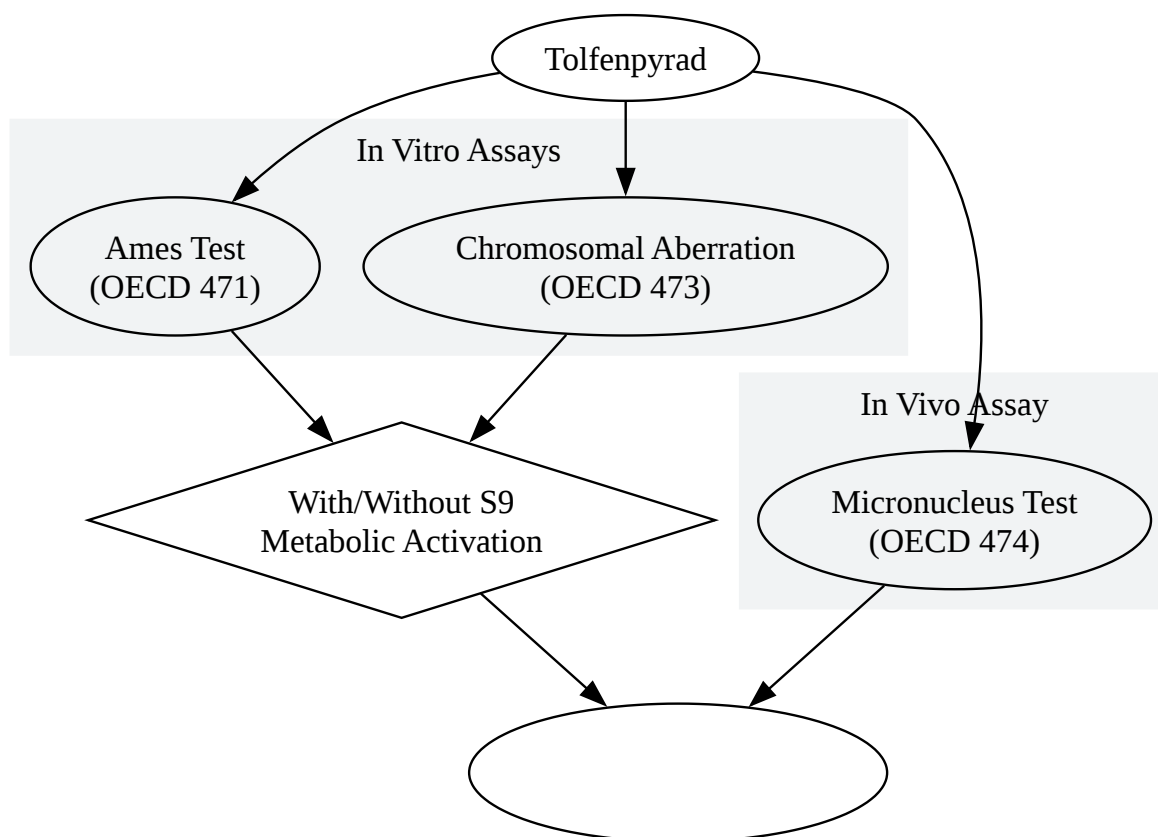
Assay Type	Guideline	Test System	Results	Reference
Bacterial Reverse Mutation (Ames Test)	OECD 471	Salmonella typhimurium and Escherichia coli	Negative	[4]
In Vitro Chromosomal Aberration	OECD 473	Chinese Hamster Ovary (CHO) cells	Negative	[4]
In Vivo Micronucleus Test	OECD 474	Mouse bone marrow	Negative	[4]

Experimental Protocols:

- Bacterial Reverse Mutation Assay (OECD 471): **Tolfenpyrad** was tested for its ability to induce reverse mutations in various strains of Salmonella typhimurium and Escherichia coli, both with and without an exogenous metabolic activation system (S9).
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): The potential of **Tolfenpyrad** to induce structural chromosomal aberrations was evaluated in cultured Chinese Hamster Ovary (CHO) cells, with and without S9 metabolic activation.[10][11]

- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Mice were treated with **Tolfenpyrad**, and their bone marrow was examined for an increase in the frequency of micronucleated polychromatic erythrocytes.

The general workflow for in vitro and in vivo genotoxicity testing is illustrated below.



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Caption: Workflow for genotoxicity assessment of **Tolfenpyrad**.

Carcinogenicity

Long-term carcinogenicity studies were conducted in both mice and rats. There was no evidence of treatment-related increases in tumor incidence in either species.[4]

Table 4: Carcinogenicity of **Tolfenpyrad**

Study Type	Guideline	Species	Duration	NOAEL	Conclusion	Reference
Carcinogenicity	OECD 451	Mouse	78 weeks	15 ppm (2.2 mg/kg bw/day)	Not carcinogenic	[4]
Combined Chronic Toxicity/Carcinogenicity	OECD 453	Rat	2 years	15 ppm (0.561 mg/kg bw/day)	Not carcinogenic	[4]

Experimental Protocols:

- Carcinogenicity Studies (OECD 451 & 453): **Tolfenpyrad** was administered in the diet to mice for 78 weeks and to rats for 2 years.[\[4\]](#)[\[12\]](#)[\[13\]](#) The studies involved long-term observation for the development of neoplastic lesions, as well as comprehensive histopathological examination of a wide range of tissues from all animals.[\[12\]](#)[\[13\]](#)

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies were conducted to evaluate the potential effects of **Tolfenpyrad** on fertility, reproduction, and embryonic/fetal development.

Table 5: Reproductive and Developmental Toxicity of **Tolfenpyrad**

Study Type	Guideline	Species	NOAEL (Parental)	NOAEL (Offspring/Fetal)	Key Findings	Reference
Two-Generation Reproduction	OECD 416	Rat	1.5 mg/kg bw/day	0.75 mg/kg bw/day	Reduced number of live offspring at parentally toxic doses.	[4] [14]
Developmental Toxicity	OECD 414	Rat	1 mg/kg bw/day	3 mg/kg bw/day	Decreased fetal weight and skeletal variations at maternally toxic doses.	[4]
Developmental Toxicity	OECD 414	Rabbit	1 mg/kg bw/day	6 mg/kg bw/day	No evidence of teratogenicity.	[4]

Experimental Protocols:

- Two-Generation Reproduction Toxicity Study (OECD 416): **Tolfenpyrad** was administered to male and female rats in their diet for two generations.[\[4\]](#)[\[14\]](#) The study assessed effects on mating, fertility, pregnancy, parturition, lactation, and offspring viability and growth.[\[14\]](#)
- Prenatal Developmental Toxicity Study (OECD 414): Pregnant rats and rabbits were administered **Tolfenpyrad** during the period of organogenesis.[\[4\]](#)[\[15\]](#) Dams were observed for signs of maternal toxicity, and fetuses were examined for external, visceral, and skeletal abnormalities.[\[15\]](#)

Conclusion

The initial biological and safety testing of **Tolfenpyrad** has been extensive, covering a wide range of toxicological endpoints. The primary mechanism of action is the inhibition of mitochondrial complex I. Toxicokinetic studies indicate that **Tolfenpyrad** is metabolized and excreted primarily through the feces.

The acute toxicity of **Tolfenpyrad** is low via the dermal route and moderate via the oral and inhalation routes. In repeated-dose toxicity studies, the main effect observed was a reduction in body weight and body weight gain. **Tolfenpyrad** is not genotoxic, as demonstrated by a battery of in vitro and in vivo assays. Long-term studies in rodents have shown no evidence of carcinogenicity. Reproductive and developmental studies indicate that effects on offspring occur at doses that are also toxic to the parent animals, and there is no evidence of teratogenicity.

Overall, the toxicological profile of **Tolfenpyrad** is well-characterized, with clear no-observed-adverse-effect levels established for various endpoints. This information is crucial for the risk assessment and safe use of this insecticide.

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